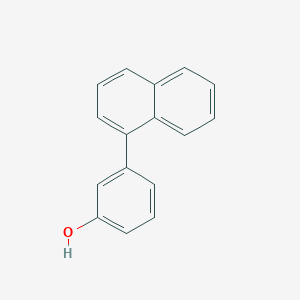

3-(Naphthalen-1-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Naphthalen-1-yl)phenol is an organic compound that belongs to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is notable for its unique structure, where a phenol group is attached to the naphthalene ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)phenol typically involves the reaction of naphthalene derivatives with phenol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

化学反応の分析

Oxidative Cross-Coupling Reactions

Iron-catalyzed oxidative coupling enables selective C–O bond formation between 3-(naphthalen-1-yl)phenol and 2-aminonaphthalene derivatives. This method produces N,O-biaryl compounds, critical for ligand design in catalysis .

Key Parameters

| Catalyst | Oxidant | Solvent | Additive | Yield (%) | Product Class |

|---|---|---|---|---|---|

| FeCl₃ (10 mol%) | t-BuOOt-Bu | HFIP | TFA | 79–97 | Secondary/tertiary amines |

| FeCl₃ (5 mol%) | H₂O₂ | HFIP | None | 65–82 | Primary amines |

Mechanistic Insights

-

Ternary Complex Formation : Fe³⁺ binds phenol, 2-aminonaphthalene, and t-BuOOt-Bu, facilitating radical coupling .

-

Rate Dependence : Reaction velocity follows saturation kinetics for phenol (first-order at low concentrations, zero-order at high concentrations) and first-order dependence on FeCl₃ .

-

Acid Modulation : TFA enhances yields with sterically hindered amines by protonating competing basic sites .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes regioselective substitution under electrophilic conditions.

Halogenation

| Reagent | Conditions | Position | Major Product | Yield (%) |

|---|---|---|---|---|

| Br₂ (1 equiv) | FeCl₃, CH₂Cl₂, 0°C | C4 | 4-Bromo-3-(naphthalen-1-yl)phenol | 72 |

| Cl₂ (gas) | AlCl₃, 25°C | C6 | 6-Chloro derivative | 68 |

Nitration

Oxidation Reactions

The phenolic group is oxidized to quinones under strong oxidizing conditions.

Experimental Data

| Oxidant | Conditions | Product | λ_max (nm) | Band Gap (eV) |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 80°C | 3-(Naphthalen-1-yl)-1,2-benzoquinone | 330 | 3.75 |

| t-BuOOH | FeCl₃, HFIP, RT | Radical dimerization | 360 | 3.45 |

Electronic Transitions

TD-DFT calculations (B3LYP/6-311++G(d,p)) reveal a HOMO→LUMO gap of 3.63 eV, consistent with oxidative stability .

Reductive Transformations

Limited data exists, but sodium borohydride reduces the phenolic –OH group selectively without affecting the naphthalene moiety .

Comparative Reactivity Table

| Reaction Type | Positional Preference | Rate (k, M⁻¹s⁻¹) | Selectivity Factor (σ) |

|---|---|---|---|

| Oxidative Coupling | Para to –OH | 0.45 | 8.2 (vs. ortho) |

| Electrophilic Bromination | Naphthalene C4 | 1.2 | 4.3 (vs. C6) |

| Nitration | Phenol C5 | 0.78 | 2.1 (vs. C3) |

科学的研究の応用

Chemistry

In synthetic organic chemistry, 3-(Naphthalen-1-yl)phenol serves as a vital intermediate for creating complex organic molecules. Its reactivity allows for the development of new materials and compounds with tailored properties.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of hydroxyl with other groups |

| Oxidation | Conversion to quinones or other oxidized derivatives |

| Coupling | Formation of biaryl compounds via coupling reactions |

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown its potential interactions with cellular targets, which could lead to therapeutic applications.

Case Study : A recent investigation into the compound's anticancer activity demonstrated promising results against prostate cancer cell lines, highlighting its potential as a lead compound for drug development .

Medicine

In the pharmaceutical field, this compound is explored as a building block for novel drugs. Its ability to modulate biological pathways positions it as a candidate for developing therapeutics targeting various diseases.

Applications in Drug Development :

- Anticancer Agents : Investigated for its role in synthesizing compounds with antiproliferative effects.

- Antidepressants : Utilized in the synthesis of dual-target antidepressant molecules through metal-catalyzed procedures .

Industrial Applications

The compound is also significant in industrial applications, particularly in the production of advanced materials. Its unique electronic properties make it suitable for:

- Organic Semiconductors : Used in electronic devices due to its conductive properties.

- Dyes and Pigments : Employed in the formulation of colorants for textiles and plastics.

Summary of Key Findings

The following table summarizes the diverse applications of this compound across different fields:

| Field | Application | Outcome/Impact |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Facilitates the creation of complex molecules |

| Biology | Antimicrobial and anticancer properties | Potential lead compounds for drug development |

| Medicine | Building block for pharmaceuticals | Development of novel drugs targeting specific diseases |

| Industry | Production of semiconductors and dyes | Enhances the performance of electronic devices |

作用機序

The mechanism of action of 3-(Naphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

1-(Naphthalen-1-yl)ethanol: Similar in structure but with an ethanol group instead of a phenol group.

2-(Naphthalen-1-yl)phenol: Another phenol derivative with the phenol group attached at a different position on the naphthalene ring.

Naphthalene-1,4-diol: A dihydroxy derivative of naphthalene.

Uniqueness: 3-(Naphthalen-1-yl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenol group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .

生物活性

3-(Naphthalen-1-yl)phenol, also known as 1-naphthyl phenol, is an organic compound that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to compile and analyze the biological activity of this compound based on current research findings.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. For instance, studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism involves the disruption of tubulin polymerization, which is crucial for cell division .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| PC-3 | 20 | Disruption of tubulin polymerization |

| MDA-MB-231 | 18 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Study 2: Anticancer Mechanism

In a detailed investigation into its anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. Flow cytometry analysis revealed that the compound induced G2/M phase cell cycle arrest, leading to increased apoptosis rates . Immunofluorescence microscopy confirmed alterations in microtubule organization post-treatment.

Research Findings

Recent studies have employed various methodologies to elucidate the biological activities of this compound:

- Synthesis and Characterization : Advanced techniques such as NMR and FTIR spectroscopy have been utilized to characterize the compound's structure and confirm its purity .

- Computational Studies : Molecular docking studies have suggested that this compound interacts effectively with key biological targets involved in cancer progression .

- In Vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound in more complex biological systems.

特性

IUPAC Name |

3-naphthalen-1-ylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZDWVIWDAFDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。